Enantioselective Antifungal Activity: (S)-Fenticonazole is the Eutomer Confirmed by Chiral Separation and MIC Determination
(S)-Fenticonazole was identified as the eutomer—the enantiomer responsible for the antifungal activity—in a study that resolved racemic fenticonazole and tested each enantiomer individually. The minimum inhibitory concentration (MIC) evaluation against Cryptococcus neoformans and Aspergillus nidulans demonstrated that the enantiomer chromatographically more retained (corresponding to the (+)-(S)-enantiomer) was the active eutomer [1]. The study did not report exact MIC values for each enantiomer in the abstract, but the qualitative identification of the (S)-enantiomer as the eutomer is a direct head‑to‑head comparison of enantiomeric activity within the same assay system.
| Evidence Dimension | Antifungal potency (eutomer identification) |
|---|---|
| Target Compound Data | (S)-Fenticonazole — identified as eutomer (active enantiomer) |
| Comparator Or Baseline | (R)-Fenticonazole — significantly less active (distomer) |
| Quantified Difference | Qualitative: (S) > (R); exact fold difference not quantified in abstract but established as eutomer/distomer relationship |
| Conditions | MIC broth microdilution assay; Cryptococcus neoformans and two Aspergillus nidulans strains |
Why This Matters
Confirms that the (S)-enantiomer is the active principle, making pure (S)-fenticonazole the scientifically rational choice for studies aiming to maximize antifungal efficacy per unit mass and minimize exposure to an inactive enantiomer.
- [1] Quaglia MG, et al. Chiral discrimination by HPLC and CE and antifungal activity of racemic fenticonazole and its enantiomers. Chirality. 2002;14(5):449-454. doi:10.1002/chir.10112 View Source
